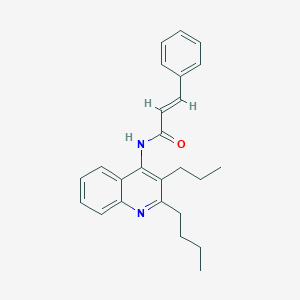![molecular formula C21H26N4O2 B5325451 6-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol](/img/structure/B5325451.png)
6-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 6-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol involves the inhibition of this compound, which is involved in various cellular processes, including glycogen metabolism, gene expression, and cell survival. Inhibition of this compound by this compound leads to the activation of various signaling pathways, such as Wnt/β-catenin and PI3K/Akt, which are important for cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific disease being studied. In Alzheimer's disease, the compound has been shown to reduce amyloid-beta levels and improve cognitive function. In bipolar disorder, the compound has been shown to regulate mood and prevent manic episodes. In cancer, the compound has been shown to inhibit cell proliferation and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol in lab experiments include its specificity for this compound inhibition and its potential as a therapeutic agent for various diseases. However, the compound has limitations, including its low solubility and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 6-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol. One direction is the development of more potent and selective this compound inhibitors. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as diabetes and schizophrenia. Additionally, the compound's pharmacokinetics and pharmacodynamics need to be further studied to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 6-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol involves the reaction between 3-pyridinol and 1-benzyl-4-(4-fluorophenyl)piperazine, followed by the addition of 1-benzyl-4-(4-phenylpiperazin-1-yl)piperidine-3-carboxylic acid. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol or tetrahydrofuran.
Applications De Recherche Scientifique
6-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to inhibit glycogen synthase kinase-3 (this compound), an enzyme that plays a crucial role in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
(5-hydroxypyridin-2-yl)-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-19-8-9-20(22-15-19)21(27)25-10-4-7-18(16-25)24-13-11-23(12-14-24)17-5-2-1-3-6-17/h1-3,5-6,8-9,15,18,26H,4,7,10-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRMMPFJYMPOJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=C(C=C2)O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5325374.png)
methanone](/img/structure/B5325385.png)
![2-(1H-1,2,3-triazol-5-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325394.png)
![5-[4-(allyloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5325410.png)
![3,4-dimethyl-6-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5325413.png)
![3-chloro-4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5325417.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[6-(isopropylamino)-4-pyrimidinyl]-3-piperidinol](/img/structure/B5325426.png)


![(4aS*,8aR*)-6-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5325448.png)
![1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-butanone](/img/structure/B5325450.png)
![3-[(1-allyl-1H-pyrazol-4-yl)methyl]-9-(3,3-dimethylbutanoyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B5325459.png)
![N-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-pyrimidinamine](/img/structure/B5325471.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5325478.png)